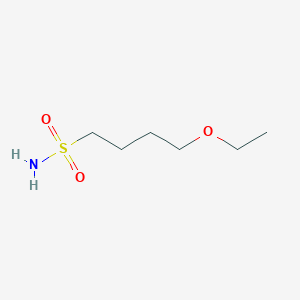
4-Ethoxybutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a sulfonamide group (-SO2NH2) attached to a 4-ethoxybutane chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-ethoxybutane-1-sulfonamide typically involves the reaction of 4-ethoxybutane with sulfonyl chloride in the presence of a base. This method is efficient and widely used in the synthesis of sulfonamides. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through large-scale reactions involving sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in different fields .
Applications De Recherche Scientifique
4-Ethoxybutane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 4-ethoxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-ethoxybutane-1-sulfonamide include other sulfonamides such as:
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
- Sulfonimidates
- Sulfenamides
- Sulfinamides .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological propertiesThis uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H15NO3S |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
4-ethoxybutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
Clé InChI |
BMUJRRQTRGKJLA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


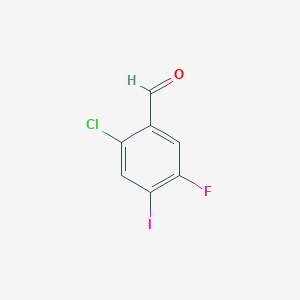

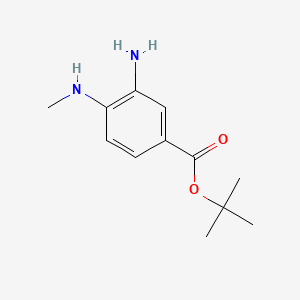
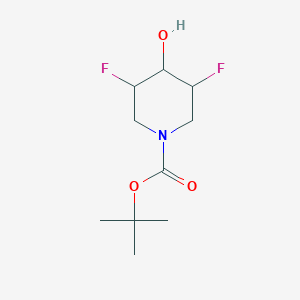
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
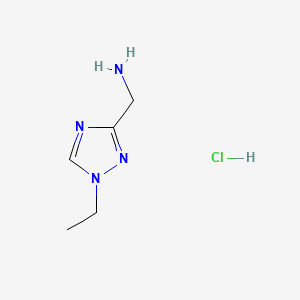
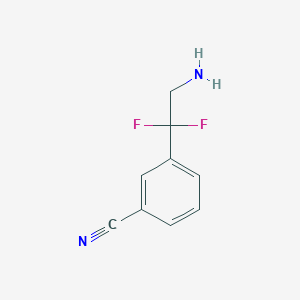
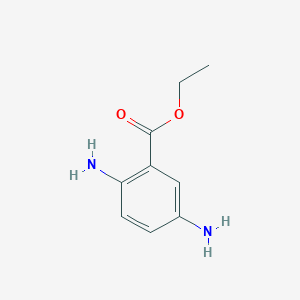
![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
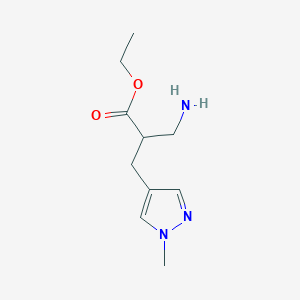
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
